molecular formula C13H23F2NO B13730405 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol

2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol

Cat. No.: B13730405
M. Wt: 247.32 g/mol
InChI Key: UVMJLCSNJWCXPQ-UHFFFAOYSA-N
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Description

2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a difluorocyclohexyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol typically involves the reaction of 4,4-difluorocyclohexanone with piperidine, followed by reduction and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperidine ring or the difluorocyclohexyl group.

    Substitution: The hydrogen atoms on the piperidine ring or the difluorocyclohexyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can lead to various modified derivatives of the original compound.

Scientific Research Applications

2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group and piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a difluorocyclohexyl group with a piperidine ring and ethanol moiety provides a versatile scaffold for chemical modifications and biological studies.

Properties

Molecular Formula

C13H23F2NO

Molecular Weight

247.32 g/mol

IUPAC Name

2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C13H23F2NO/c14-13(15)6-1-12(2-7-13)16-8-3-11(4-9-16)5-10-17/h11-12,17H,1-10H2

InChI Key

UVMJLCSNJWCXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCC(CC2)CCO)(F)F

Origin of Product

United States

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